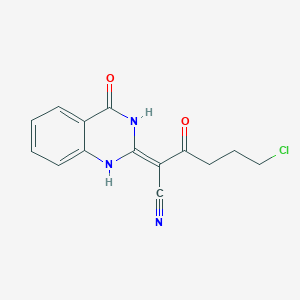![molecular formula C19H16N4O3 B7741720 2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741720.png)
2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a quinazolinone core and a pyrrole ring, contributes to its distinctive chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent to form the pyrrole ring. The final step involves the formation of the quinazolinone core through a cyclization reaction with anthranilic acid or its derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the scalability and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino and methoxy groups in the compound can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, reduced forms of the compound, and oxidized products depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of 2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
- 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Uniqueness
Compared to these similar compounds, 2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one has a unique combination of a quinazolinone core and a pyrrole ring, which contributes to its distinctive chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets and pathways, leading to its diverse biological activities .
Propriétés
IUPAC Name |
2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-26-12-6-4-5-11(9-12)23-10-15(24)16(17(23)20)18-21-14-8-3-2-7-13(14)19(25)22-18/h2-9H,10,20H2,1H3,(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZURKGXNDORTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B7741640.png)
![(Z)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide](/img/structure/B7741645.png)
![(Z)-2-cyano-3-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7741650.png)


![2-amino-4-methyl-N-[(1Z)-(3-phenoxyphenyl)methylidene]-1,3-thiazole-5-carbohydrazide](/img/structure/B7741674.png)

![2-[5-amino-1-(3-chloro-4-methylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741700.png)
![2-[5-amino-1-(3-chloro-2-methylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741701.png)
![2-[5-amino-1-(2,4-dimethylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741708.png)
![2-[5-amino-1-(5-chloro-2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741728.png)
![2-[5-amino-1-(3-chloro-4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741732.png)
![2-[5-amino-1-(2,4-dimethoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741740.png)
![2-[5-amino-1-(2,5-dimethoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741748.png)
